molecular formula C9H6BrNO2 B13114247 7-Bromo-3-hydroxyisoquinolin-1(2H)-one

7-Bromo-3-hydroxyisoquinolin-1(2H)-one

Cat. No.: B13114247
M. Wt: 240.05 g/mol
InChI Key: SFYRKMSFTUNUFP-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxyisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone, a class of compounds known for their diverse biological activities. Isoquinolinones are often studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-hydroxyisoquinolin-1(2H)-one typically involves the bromination of 3-hydroxyisoquinolin-1(2H)-one. A common method includes:

    Starting Material: 3-hydroxyisoquinolin-1(2H)-one

    Reagent: Bromine (Br2) or N-bromosuccinimide (NBS)

    Solvent: Acetic acid or a similar solvent

    Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Reduction of the bromine atom to form de-brominated products.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for therapeutic properties such as anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyisoquinolin-1(2H)-one: The parent compound without the bromine atom.

    7-Chloro-3-hydroxyisoquinolin-1(2H)-one: A chlorinated analogue.

    7-Methyl-3-hydroxyisoquinolin-1(2H)-one: A methylated derivative.

Uniqueness

7-Bromo-3-hydroxyisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets and may improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

7-bromo-1-hydroxy-2H-isoquinolin-3-one

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-4H,(H2,11,12,13)

InChI Key

SFYRKMSFTUNUFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(NC(=O)C=C21)O)Br

Origin of Product

United States

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